1-Benzyl-4-(2-chloroethyl)piperazine
Overview
Description
1-Benzyl-4-(2-chloroethyl)piperazine is an organic compound with the molecular formula C13H19ClN2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a benzyl group and a 2-chloroethyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-chloroethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with piperazine in the presence of an organic solvent such as toluene at elevated temperatures (around 70°C) for several hours. This reaction yields 1-benzylpiperazine hydrochloride, which is then neutralized with sodium hydroxide to produce 1-benzylpiperazine . The subsequent reaction with 2-chloroethyl chloride under basic conditions results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of piperazine derivatives with different ring sizes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
1-Benzyl-4-(2-chloroethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1-Benzyl-4-(2-chloroethyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties and use in recreational drugs.
1-(2-Chloroethyl)piperazine: Similar structure but lacks the benzyl group, leading to different chemical and biological properties.
4-Benzyl-1-(2-chloroethyl)piperazine: Positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-benzyl-4-(2-chloroethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLBVBZWFLGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406298 | |
Record name | 1-benzyl-4-(2-chloroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7667-37-0 | |
Record name | 1-benzyl-4-(2-chloroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.